

# Boeravinone O: A Technical Guide to its Putative Structure and Stereochemistry

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Boeravinone O*

Cat. No.: *B570071*

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Disclaimer: This document provides a comprehensive overview of the putative chemical structure and stereochemistry of **Boeravinone O** based on available chemical data and analysis of closely related compounds. The primary scientific literature detailing the definitive isolation and complete spectroscopic and stereochemical analysis of **Boeravinone O** is not publicly available at the time of this writing. Therefore, some information presented herein is based on extrapolation from well-characterized members of the boeravinone family of rotenoids.

## Introduction

**Boeravinone O** is a member of the boeravinone family, a class of rotenoid isoflavonoids. These natural products have been isolated from the roots of plants such as *Mirabilis jalapa* and *Boerhaavia diffusa*[1][2]. Rotenoids are known for their diverse biological activities, and boeravinones, in particular, have garnered interest for their potential pharmacological properties. This guide summarizes the available information on the chemical structure and stereochemistry of **Boeravinone O**, providing a technical foundation for researchers in natural product chemistry and drug discovery.

## Chemical Structure

The definitive, experimentally determined chemical structure of **Boeravinone O** has not been published in detail in readily accessible scientific literature. However, based on its molecular

formula,  $C_{17}H_{12}O_7$ , and its classification as a boeravinone, a putative core structure can be proposed. Boeravinones share a characteristic tetracyclic ring system.

Table 1: Physicochemical Properties of **Boeravinone O**

Property	Value	Source
CAS Number	1449384-21-7	[3]
Molecular Formula	$C_{17}H_{12}O_7$	[3]
Molecular Weight	328.28 g/mol	[3]
General Class	Flavonoid, Rotenoid	[1][4]
Natural Source	Roots of <i>Mirabilis jalapa</i>	[1][2]

## Stereochemistry

The stereochemistry of rotenoids is a critical aspect of their chemical identity and biological function. The core rotenoid structure contains chiral centers, leading to the possibility of multiple stereoisomers. The absolute configuration of these centers dictates the three-dimensional arrangement of the molecule and its interaction with biological targets.

Due to the lack of specific experimental data for **Boeravinone O**, such as optical rotation or single-crystal X-ray diffraction, its absolute stereochemistry cannot be definitively assigned. However, the stereochemistry of naturally occurring rotenoids is often conserved. For instance, the C-6a and C-12a positions on the rotenoid skeleton are key chiral centers. The relative and absolute stereochemistry of these centers in **Boeravinone O** would need to be determined experimentally.

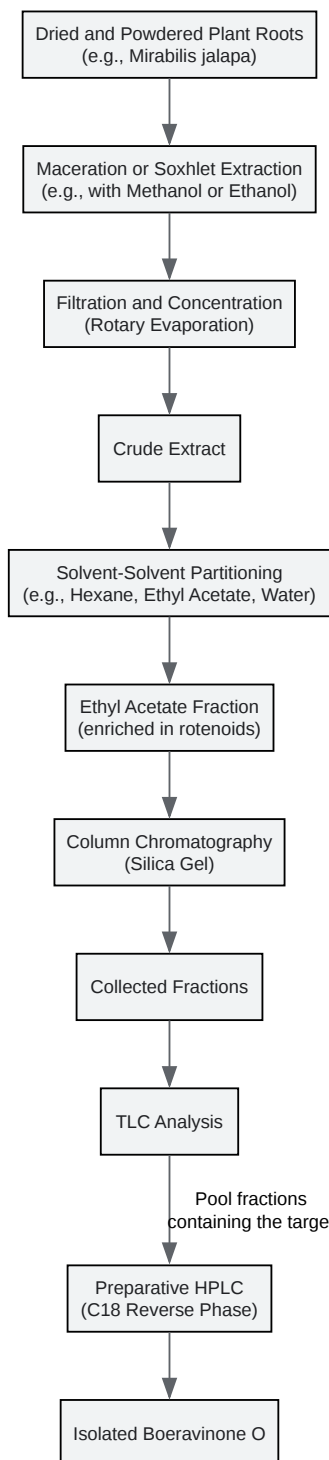
## Experimental Protocols

While a specific protocol for the isolation of **Boeravinone O** is not available, a general methodology for the extraction and purification of boeravinones from plant material can be outlined based on published procedures for related compounds[5].

## General Isolation and Purification Workflow

The following diagram illustrates a typical workflow for the isolation of boeravinones.

General Workflow for Boeravinone Isolation



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A general experimental workflow for isolating boeravinones.

## Structure Elucidation Methodology

The structure of an isolated boeravinone is typically elucidated using a combination of spectroscopic techniques:

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
- $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework.
- 2D NMR (COSY, HSQC, HMBC): To establish the connectivity of atoms within the molecule.
- Infrared (IR) Spectroscopy: To identify functional groups.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the chromophoric system.

## Spectroscopic Data (Hypothetical)

As the NMR data for **Boeravinone O** is not publicly available, the following table presents the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for a closely related and well-characterized compound, Boeravinone C, to provide researchers with an example of the expected spectral features for this class of compounds[5].

Table 2:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data of Boeravinone C in  $\text{CDCl}_3$

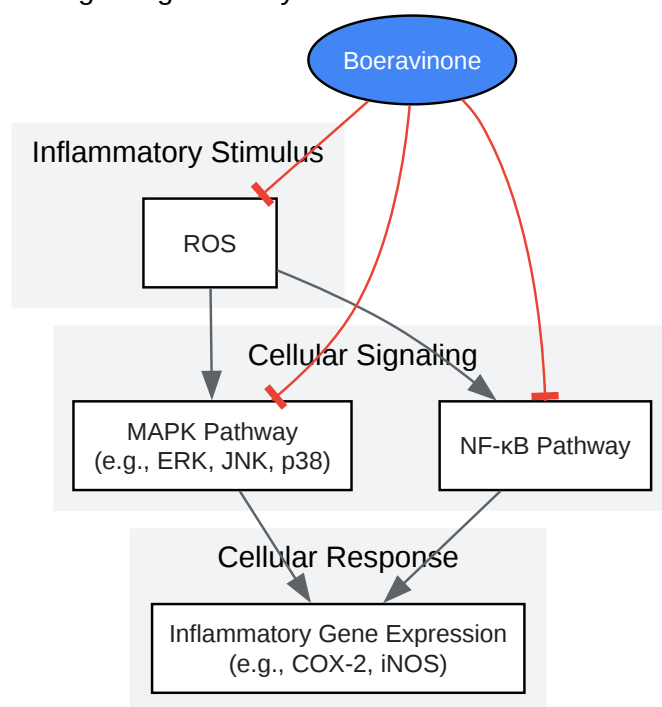
Position	$\delta C$ (ppm)	$\delta H$ (ppm, J in Hz)
1	114.5	6.52 (d, 8.5)
2	128.8	7.80 (t, 8.5)
3	118.0	6.85 (d, 8.5)
4	160.2	-
4a	112.5	-
6	66.8	4.60 (dd, 3.0, 1.5)
6a	44.0	4.15 (d, 3.0)
7	110.2	-
7a	157.8	-
8	97.9	6.40 (s)
9-OCH <sub>3</sub>	55.8	3.85 (s)
10	163.5	-
11	159.2	-
11a	108.8	-
12	188.5	-
12a	89.2	-
1'	-	-
2'	-	-
3'	-	-

Note: Data is for Boeravinone C and is intended for illustrative purposes only.

## Biological Activity and Signaling Pathways (Representative)

While the specific biological activities of **Boeravinone O** have not been extensively reported, other boeravinones have demonstrated interesting pharmacological effects. For example, Boeravinone G has been shown to possess antioxidant and cytoprotective properties, potentially through the modulation of cellular signaling pathways such as the MAPK and NF- $\kappa$ B pathways[6][7][8]. The diagram below illustrates a representative signaling pathway that could be influenced by boeravinones.

Representative Signaling Pathway for Boeravinone Anti-Inflammatory Action



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